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Compound of Interest

Compound Name: 3-(4-Methylbenzoyl)thiophene

Cat. No.: B056864 Get Quote

An In-depth Technical Guide to 3-(4-
Methylbenzoyl)thiophene
This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of 3-(4-Methylbenzoyl)thiophene. The content is tailored for

researchers, scientists, and professionals in the field of drug development and materials

science. This document collates available data on its characteristics, a proposed synthetic

protocol, and an exploration of its potential biological relevance based on structurally related

compounds.

Core Physical and Chemical Properties
Quantitative experimental data for 3-(4-Methylbenzoyl)thiophene is not extensively available

in public literature. The following tables summarize its known identifiers and estimated physical

properties based on data from analogous compounds.

Table 1: Chemical Identity of 3-(4-Methylbenzoyl)thiophene
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Property Value Source

IUPAC Name
(4-methylphenyl)(thiophen-3-

yl)methanone
-

Synonyms 3-(4-Toluoyl)thiophene -

CAS Number 118993-65-0 [1]

Molecular Formula C₁₂H₁₀OS [1]

Molecular Weight 202.27 g/mol [1]

Canonical SMILES
CC1=CC=C(C=C1)C(=O)C2=

CSC=C2
-

Table 2: Estimated Physical Properties of 3-(4-Methylbenzoyl)thiophene

Property Estimated Value Basis of Estimation

Melting Point Not available

Data for structurally similar

aroylthiophenes suggest it is

likely a solid at room

temperature.

Boiling Point > 300 °C

Based on the boiling point of

the similar compound (4-

methylphenyl)

(phenyl)methanone (326 °C).

[2]

Solubility

Likely soluble in organic

solvents such as DMSO, DMF,

acetone, and chlorinated

solvents. Sparingly soluble in

water.

General solubility

characteristics of thiophene

derivatives and aroyl

compounds.[3]

Appearance
Likely a white to off-white or

pale yellow solid.

Based on the appearance of

similar aroylthiophenes.
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Spectroscopic and Chemical Characterization
While specific experimental spectra for 3-(4-Methylbenzoyl)thiophene are not readily

available, the expected spectroscopic characteristics can be predicted based on its structure

and data from related compounds.

Predicted Spectroscopic Data
Table 3: Predicted Spectroscopic Data for 3-(4-Methylbenzoyl)thiophene

Technique Predicted Chemical Shifts / Frequencies

¹H NMR

Aromatic protons (thiophene and phenyl rings):

δ 7.0-8.0 ppm; Methyl protons (-CH₃): δ ~2.4

ppm.

¹³C NMR

Carbonyl carbon (C=O): δ ~190 ppm; Aromatic

carbons: δ 120-145 ppm; Methyl carbon (-CH₃):

δ ~21 ppm.

IR Spectroscopy

Carbonyl stretch (C=O): ~1650-1630 cm⁻¹;

Aromatic C-H stretch: ~3100-3000 cm⁻¹; C-S

stretch (in thiophene ring): ~800-600 cm⁻¹.

Chemical Reactivity
The chemical behavior of 3-(4-Methylbenzoyl)thiophene is primarily dictated by the aromatic

thiophene ring and the electron-withdrawing benzoyl group.

Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic attack.

The substitution pattern will be directed by the existing benzoyl group, which is deactivating

and meta-directing with respect to the thiophene ring positions relative to the point of

attachment. However, the inherent reactivity of the thiophene ring may lead to substitution at

the 2- and 5-positions.

Reactions of the Carbonyl Group: The ketone functionality can undergo typical reactions

such as reduction to a secondary alcohol or conversion to an oxime or hydrazone.
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Oxidation of the Thiophene Ring: Strong oxidizing agents can lead to the oxidation of the

sulfur atom to a sulfoxide or sulfone, which alters the aromaticity and reactivity of the ring

system.[4]

Experimental Protocols: Synthesis of 3-(4-
Methylbenzoyl)thiophene
A plausible and widely used method for the synthesis of aroylthiophenes is the Friedel-Crafts

acylation. The following is a detailed, generalized protocol for the synthesis of 3-(4-
Methylbenzoyl)thiophene.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

Thiophene

AlCl₃ (Lewis Acid)

+

4-Methylbenzoyl chloride

+

3-(4-Methylbenzoyl)thiophene

Reaction in Solvent

Dichloromethane (Solvent)

Aqueous Work-up

Purification (Chromatography)

Isolated Product

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.mdpi.com/1420-3049/29/16/3748
https://www.benchchem.com/product/b056864?utm_src=pdf-body
https://www.benchchem.com/product/b056864?utm_src=pdf-body
https://www.benchchem.com/product/b056864?utm_src=pdf-body
https://www.benchchem.com/product/b056864?utm_src=pdf-body
https://www.benchchem.com/product/b056864?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Proposed synthetic workflow for 3-(4-Methylbenzoyl)thiophene via Friedel-Crafts

acylation.

Detailed Experimental Methodology
Materials:

Thiophene

4-Methylbenzoyl chloride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl acetate for chromatography

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1

equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

Addition of Reactants: To the cooled suspension, add a solution of 4-methylbenzoyl chloride

(1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel. Stir the

mixture for 15-20 minutes at 0 °C. Following this, add a solution of thiophene (1.2

equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and stir for 2-4 hours, or until the reaction is complete as

monitored by Thin Layer Chromatography (TLC).

Quenching and Work-up: Carefully quench the reaction by slowly pouring the mixture over

crushed ice and 1 M HCl. Separate the organic layer and wash it sequentially with water,

saturated sodium bicarbonate solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel, using a

suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-(4-
Methylbenzoyl)thiophene.

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and

mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Signaling
Pathways
While there is no specific literature on the biological activity of 3-(4-Methylbenzoyl)thiophene,

the broader class of aroylthiophenes and thiophene derivatives has been reported to exhibit a

range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer

activities.

Some 3-acylbenzo[b]thiophene derivatives have been identified as selective estrogen receptor

modulators (SERMs) and anti-tubulin agents. Additionally, various natural and synthetic

thiophene-containing compounds have been shown to modulate key cellular signaling

pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways.

Based on the anti-inflammatory potential of similar compounds, a hypothetical signaling

pathway that could be modulated by 3-(4-Methylbenzoyl)thiophene is the NF-κB signaling

cascade, a central regulator of inflammatory responses.
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Hypothetical Modulation of the NF-κB Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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